molecular formula C9H6ClN3 B3174689 4-Chloro-6-(pyridin-3-yl)pyrimidine CAS No. 954232-31-6

4-Chloro-6-(pyridin-3-yl)pyrimidine

Cat. No. B3174689
CAS RN: 954232-31-6
M. Wt: 191.62 g/mol
InChI Key: PUQUMHBEXDOVIZ-UHFFFAOYSA-N
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Description

“4-Chloro-6-(pyridin-3-yl)pyrimidine” is a chemical compound that is used as an intermediate in the synthesis of various pharmaceutical drugs . It is a white to off-white powder .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of organolithium reagents and nucleophilic attack on pyrimidines . Another method involves the synthesis of tyrosine kinase inhibitors . The synthesis process is complex and requires precise control over the reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted at the 4-position with a pyridin-3-yl group and at the 6-position with a chlorine atom .


Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient character of the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It has a melting point of 183-184°C and a predicted boiling point of 289.2±50.0 °C. Its predicted density is 1.61±0.1 g/cm3 .

Scientific Research Applications

Nonlinear Optical Properties and Medicinal Chemistry

4-Chloro-6-(pyridin-3-yl)pyrimidine is a compound of interest in both medicinal chemistry and materials science, particularly in the context of its structural and electronic properties which lend themselves to various applications. One notable area is the study of pyrimidine derivatives for their nonlinear optical (NLO) properties, which are significant for optoelectronic applications. For instance, Hussain et al. (2020) explored thiopyrimidine derivatives, closely related to this compound, demonstrating their potential in NLO applications due to their promising electronic and structural properties. These findings suggest that derivatives of this compound could exhibit considerable NLO character, making them suitable for high-tech applications in the field of optoelectronics (Hussain et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, this compound and its derivatives have found application in the development of organic light-emitting diodes (OLEDs). Chang et al. (2013) synthesized new classes of heteroleptic Ir(III) metal complexes using pyrimidine chelates, leading to high-performance sky-blue- and white-emitting OLEDs. These compounds, including those derived from pyrimidine, showcased strong emission and high quantum yields, indicating their utility in creating more efficient and versatile OLED devices (Chang et al., 2013).

Synthesis of Anticancer Intermediates

The chemical versatility of this compound allows for its use in synthesizing intermediates for anticancer drugs. Zhang et al. (2019) reported on a high-yield synthetic method for producing 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in the development of small molecule anticancer drugs. This underscores the importance of pyrimidine derivatives in pharmaceutical synthesis, offering pathways to new therapeutic agents (Zhang et al., 2019).

Antimicrobial Applications

Additionally, pyrimidine derivatives have been investigated for their antimicrobial properties. Rathod and Solanki (2018) synthesized new pyrimidine compounds, demonstrating their potential in antimicrobial applications. Such research highlights the broad spectrum of biological activities that pyrimidine derivatives, including this compound, may possess, offering valuable insights into their use in developing new antimicrobial agents (Rathod & Solanki, 2018).

Safety and Hazards

While specific safety and hazard information for “4-Chloro-6-(pyridin-3-yl)pyrimidine” is not available in the search results, similar compounds are known to have certain hazards. For instance, they can cause skin irritation, eye damage, and respiratory system damage .

Future Directions

“4-Chloro-6-(pyridin-3-yl)pyrimidine” and its derivatives have shown potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, future research may focus on exploring its therapeutic potential and developing more effective synthesis methods.

properties

IUPAC Name

4-chloro-6-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQUMHBEXDOVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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